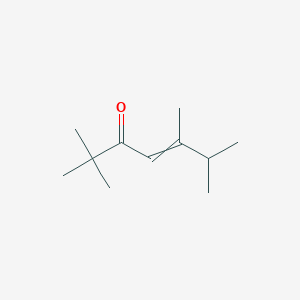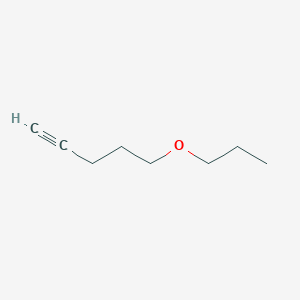
5-Propoxypent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propoxypent-1-yne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond Its molecular formula is C8H14O, and it features a propoxy group attached to a pent-1-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxypent-1-yne can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-bromopent-1-yne with propanol in the presence of a strong base such as sodium hydride (NaH) or sodium amide (NaNH2). The reaction typically proceeds under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Propoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst (Pd/C) can yield the corresponding alkane.
Substitution: The terminal alkyne hydrogen can be substituted with various functional groups using reagents like sodium amide (NaNH2) followed by alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, O3
Reduction: H2, Pd/C
Substitution: NaNH2, alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Alkyl-substituted alkynes
Aplicaciones Científicas De Investigación
5-Propoxypent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Propoxypent-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is highly polarized, making the compound susceptible to nucleophilic attack. The propoxy group can also participate in various chemical reactions, further enhancing the compound’s versatility. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Butyne: A simpler alkyne with a shorter carbon chain.
1-Hexyne: An alkyne with a similar structure but without the propoxy group.
Propargyl alcohol: An alkyne with a hydroxyl group instead of a propoxy group.
Uniqueness: 5-Propoxypent-1-yne is unique due to the presence of the propoxy group, which imparts different chemical properties compared to other alkynes. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
88470-18-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
5-propoxypent-1-yne |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8-9-7-4-2/h1H,4-8H2,2H3 |
Clave InChI |
YSAVBBGBLWMCLI-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
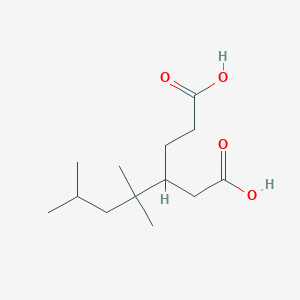

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
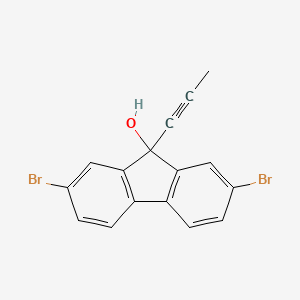
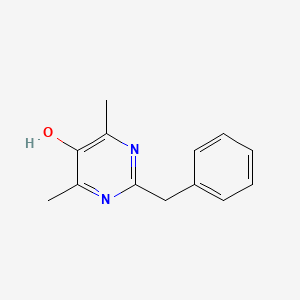
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
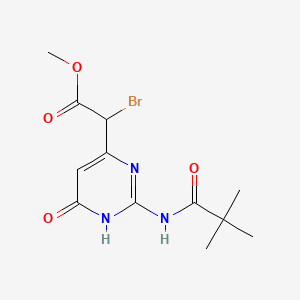
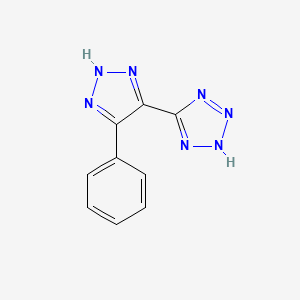
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
